N-(1-cyano-3-methylbutyl)-4-phenylbutanamide
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Overview
Description
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide is an organic compound with a complex structure that includes a cyano group, a phenyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-3-methylbutyl)-4-phenylbutanamide typically involves the reaction of 4-phenylbutanoic acid with 1-cyano-3-methylbutylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: The major product is 4-phenylbutanoic acid.
Reduction: The major product is N-(1-amino-3-methylbutyl)-4-phenylbutanamide.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyano-3-methylbutyl)-4-phenylbutanamide involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various biochemical reactions. The phenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The butanamide backbone provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-3-methylbutyl)benzamide
- N-(1-cyano-3-methylbutyl)butanamide
- Diethyl malonate
Uniqueness
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide is unique due to the presence of both a cyano group and a phenyl group, which confer distinct chemical properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(1-cyano-3-methylbutyl)-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13(2)11-15(12-17)18-16(19)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIYBIDOWDSSBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CCCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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